2',4'-Dichloro-5'-methylphenacyl bromide
Overview
Description
2’,4’-Dichloro-5’-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96 g/mol . It is also known by its systematic name, 2-Bromo-1-(2,4-dichloro-5-methylphenyl)ethanone . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2’,4’-Dichloro-5’-methylphenacyl bromide typically involves the bromination of 2’,4’-Dichloro-5’-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
2’,4’-Dichloro-5’-methylphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
2’,4’-Dichloro-5’-methylphenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’-methylphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2’,4’-Dichloro-5’-methylphenacyl bromide can be compared with similar compounds such as 2,4-Dichloro-5-methylphenol and 2,4-Dichlorobenzyl alcohol . These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2,4-Dichloro-5-methylphenol contains a hydroxyl group instead of a bromine atom, making it less reactive towards nucleophiles. Similarly, 2,4-Dichlorobenzyl alcohol has a hydroxyl group attached to the benzyl position, which affects its chemical behavior.
Properties
IUPAC Name |
2-bromo-1-(2,4-dichloro-5-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTKANSMJFBVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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